

Ethacizine dosing regimen optimization

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Compound Focus: Ethacizine hydrochloride

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Dosing Regimen & Clinical Data

The table below summarizes key dosing and pharmacokinetic information from available clinical studies.

Aspect	Dosage & Regimen	Context & Administration	Key Findings & Efficacy
Intravenous (IV) Dosing	Single dose of 0.6-0.7 mg/kg [1] or 30-50 mg [2]	Assessed by programmed electrical stimulation (PES) for ventricular tachycardia (VT) [1].	Onset: "on the needle"; Peak: 3-5 min; Duration: 1-2 hours [2].
Oral Maintenance Dosing	200-400 mg per day [1]	Long-term management after initial IV efficacy testing [1].	Effective for VT in coronary artery disease patients; recurrences in other heart conditions [1].
Oral for Atrial Arrhythmias	Single 100 mg dose, repeated after 6 hours if no effect [3]	Relief of atrial fibrillation/flutter paroxysms (lasting ≤ 7 days) [3].	Efficacy: 80/103 paroxysms; Mean sinus rhythm recovery: 1.9 hours [3].
Therapeutic Plasma Concentration	30-50 to 300-400 ng/ml [2]	Measured after a single IV injection [2].	N/A

Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

Protocol 1: Assessing Antiarrhythmic Efficacy via Programmed Electrical Stimulation (PES)

This protocol is based on a clinical study evaluating ethacizine's efficacy in patients with recurrent sustained ventricular tachycardia [1].

- **1. Patient Population:** The study involved 38 patients, with 26 having coronary artery disease and 12 having other conditions like hypertrophic cardiomyopathy or no apparent heart disease.
- **2. Baseline Electrophysiology Study:**
 - **Stimulation:** Perform PES by delivering **single, double, and triple extrastimuli**.
 - **Paced Drives:** Use drive cycles of **100 and 140 beats/min**.
 - **Sites:** Stimulate from two right ventricular sites - the **apex** and the **outflow tract**.
 - **Endpoint:** Confirm consistent inducibility of VT in all patients at baseline.
- **3. Drug Administration:** Administer a single intravenous dose of **0.6-0.7 mg/kg ethacizine**.
- **4. Post-Drug Assessment:** Repeat the PES protocol after IV administration.
- **5. Long-Term Management:**
 - For patients in whom VT is no longer inducible, initiate long-term oral therapy at **200-400 mg per day**.
 - Conduct clinical follow-up for recurrence monitoring over several months.

Protocol 2: Relieving Paroxysms of Atrial Fibrillation/Flutter

This protocol outlines an outpatient or hospital-based method for terminating recent-onset atrial arrhythmias [3].

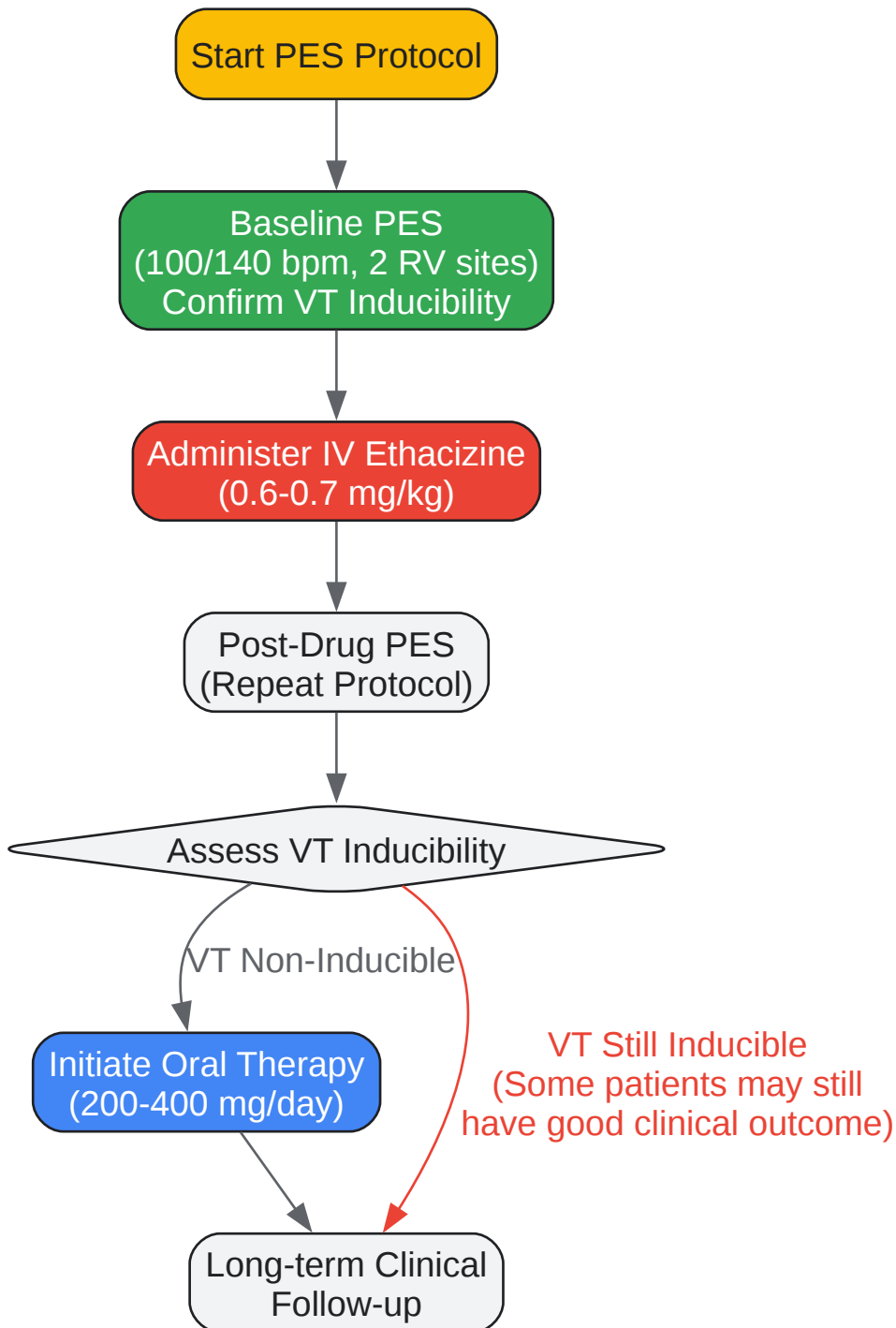
- **1. Patient Selection:** Suitable for patients with paroxysms of atrial fibrillation or flutter lasting **less than 7 days**. Not recommended for patients with pre-existing intraventricular conduction disturbances.
- **2. Drug Administration:**
 - Administer a single oral dose of **100 mg ethacizine**.
 - If the arrhythmia persists after **6 hours**, administer a second **100 mg** dose.

- **3. Monitoring:**

- Continuously monitor the patient's ECG.
- Record the time from the first dose until the restoration of sinus rhythm.

Visualizing the PES Workflow

The following diagram illustrates the core logic and workflow of the Programmed Electrical Stimulation protocol used to assess ethacizine efficacy.



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Key Considerations for Researchers

- **Mechanism of Action:** Ethacizine is a **Class Ic antiarrhythmic** drug. Its primary mechanism is potent blockade of cardiac fast sodium channels, reducing the rate of depolarization and slowing

conduction velocity, often manifesting as QRS complex widening on the ECG [4] [5].

- **Proarrhythmic Potential:** Exercise caution, as Class Ic antiarrhythmics carry a risk of proarrhythmic effects, particularly in patients with structural heart disease or myocardial ischemia [4]. The **Cardiac Arrhythmia Suppression Trial (CAST)** demonstrated increased risk with similar drugs post-myocardial infarction [5].
- **Pharmacokinetic Variability:** Be aware that ethacizine's pharmacokinetics can be significantly altered under specific physiological conditions, such as **antiorthostatic hypokinesia**, which reduces its maximum plasma concentration and alters absorption [6] [7].

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